molecular formula C19H15ClN4O5S2 B2959265 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide CAS No. 902254-49-3

3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide

Cat. No.: B2959265
CAS No.: 902254-49-3
M. Wt: 478.92
InChI Key: CPFHAUZNMVORJF-UHFFFAOYSA-N
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Description

3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzo[d]oxazole core, a thiazole ring, and a sulfamoyl phenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:

    Formation of the benzo[d]oxazole core: This step involves the cyclization of an appropriate ortho-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of the chloro substituent: Chlorination of the benzo[d]oxazole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the thiazole ring: The thiazole ring can be introduced through a condensation reaction between a thioamide and an α-haloketone.

    Formation of the sulfamoyl phenyl group: This step involves the reaction of a sulfonamide with an appropriate phenyl derivative.

    Coupling of the propanamide moiety: The final step involves the coupling of the previously synthesized intermediates with a propanamide derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium methoxide, potassium thiolate, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro substituent.

Scientific Research Applications

3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Affecting gene expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenyl)propanamide: Lacks the thiazole ring, which may result in different biological activities.

    3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)propanamide: Contains a pyridine ring instead of a thiazole ring, potentially altering its chemical and biological properties.

Uniqueness

The presence of the thiazole ring and the sulfamoyl phenyl group in 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide makes it unique compared to similar compounds. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O5S2/c20-12-1-6-16-15(11-12)24(19(26)29-16)9-7-17(25)22-13-2-4-14(5-3-13)31(27,28)23-18-21-8-10-30-18/h1-6,8,10-11H,7,9H2,(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFHAUZNMVORJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O)S(=O)(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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